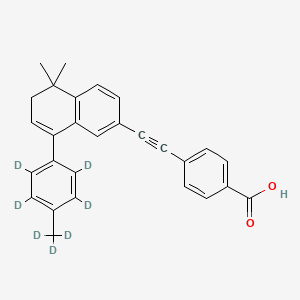

AGN 193109-d7

Description

Propriétés

IUPAC Name |

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQLLNVRRTCKJ-KPYMRHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AGN 193109-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AGN 193109-d7, a deuterated synthetic retinoid analogue. This document details its interaction with the Retinoic Acid Receptor (RAR) signaling pathway, presents quantitative data on its binding affinity, and outlines the experimental protocols used to characterize its antagonist activity.

Introduction to AGN 193109-d7

AGN 193109-d7 is the deuterium-labeled version of AGN 193109. Deuteration is a process where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This modification is often used in drug development to alter the pharmacokinetic profile of a compound, potentially affecting its metabolism and stability.

AGN 193109, the parent compound, is a potent and specific antagonist of Retinoic Acid Receptors (RARs). It exhibits high affinity for all three RAR subtypes: RARα, RARβ, and RARγ. By competitively binding to these receptors, AGN 193109 effectively blocks the downstream signaling cascade initiated by natural and synthetic retinoid agonists.

Mechanism of Action: Antagonism of the Retinoic Acid Receptor (RAR) Signaling Pathway

The biological effects of retinoids are primarily mediated through two classes of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors function as ligand-inducible transcription factors. In the canonical pathway, RARs form heterodimers with RXRs. In the absence of a ligand (agonist), the RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes and recruits co-repressor proteins, leading to the repression of gene transcription.

Upon binding of an agonist, such as all-trans-retinoic acid (ATRA), the RAR undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which in turn initiates the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.

AGN 193109-d7, acting as an antagonist, binds to the ligand-binding pocket of the RARs. However, this binding does not induce the conformational change necessary for the release of co-repressors and the recruitment of co-activators. Instead, it competitively inhibits the binding of endogenous and exogenous RAR agonists, thereby preventing the initiation of gene transcription.

Caption: Signaling pathway of RAR antagonism by AGN 193109-d7.

Quantitative Data

The binding affinity of AGN 193109 for the three RAR subtypes has been determined through competitive binding assays. The dissociation constants (Kd) are summarized in the table below.

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| RARα | 2 | [1][2] |

| RARβ | 2 | [1][2] |

| RARγ | 3 | [1][2] |

These low nanomolar Kd values indicate a very high binding affinity of AGN 193109 for all three RAR subtypes, making it a potent pan-RAR antagonist.

Experimental Protocols

The characterization of AGN 193109-d7's mechanism of action relies on a series of in vitro and in vivo experiments. The following sections detail the general methodologies for these key assays.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of AGN 193109 for RAR subtypes.

Principle: This assay measures the ability of a test compound (unlabeled AGN 193109) to compete with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to a specific RAR subtype.

General Protocol:

-

Receptor Preparation: Nuclear extracts containing the specific RAR subtype (α, β, or γ) are prepared from cells or tissues known to express the receptor.

-

Incubation: The nuclear extracts are incubated with a constant concentration of the radiolabeled retinoid and varying concentrations of unlabeled AGN 193109.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of AGN 193109 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Antagonist Activity in Human Ectocervical Epithelial (ECE16-1) Cells

Objective: To assess the ability of AGN 193109 to antagonize the effects of an RAR agonist on cellular processes.

Principle: ECE16-1 cells are treated with a known RAR agonist, such as TTNPB, which induces changes in cell morphology, proliferation, and the expression of specific cytokeratins. The ability of AGN 193109 to block these agonist-induced effects is then evaluated.

General Protocol:

-

Cell Culture: ECE16-1 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with:

-

Vehicle control

-

RAR agonist (e.g., TTNPB) alone

-

AGN 193109 alone

-

A combination of the RAR agonist and varying concentrations of AGN 193109.

-

-

Analysis of Cellular Effects:

-

Morphology: Changes in cell shape and structure are observed and documented using microscopy.

-

Proliferation: Cell viability and proliferation are assessed using assays such as MTT or cell counting.

-

Gene Expression: The expression levels of retinoid-responsive genes, such as those for cytokeratins (e.g., K5, K6, K14, K17, K7, K8, K19), are analyzed by methods like quantitative PCR (qPCR) or Western blotting.[2] Half-maximal and maximal antagonism are typically observed at molar ratios of AGN193109 to retinoid agonist of 1:1 and 10:1, respectively.[2]

-

Caption: A typical experimental workflow for evaluating the in vitro antagonist activity of AGN 193109.

In Vivo Antagonism of Retinoid Toxicity

Objective: To determine if AGN 193109 can prevent or reverse the toxic effects of high doses of RAR agonists in an animal model.

Principle: High doses of potent RAR agonists can induce a range of toxic effects in animals, including skin irritation and weight loss. This experiment tests the ability of AGN 193109 to counteract these toxicities when co-administered with an agonist.

General Protocol:

-

Animal Model: Typically, hairless mice are used to easily observe skin-related toxicities.

-

Treatment: Animals are divided into groups and treated topically or orally with:

-

Vehicle control

-

RAR agonist (e.g., TTNPB) alone

-

AGN 193109 alone

-

A combination of the RAR agonist and varying doses of AGN 193109.

-

-

Observation and Measurement:

-

Clinical Signs: Animals are monitored daily for signs of toxicity, such as skin flaking, abrasions, and changes in body weight.

-

Organ Weights: At the end of the study, organs such as the spleen may be weighed, as some retinoids can cause splenomegaly.[3]

-

-

Data Analysis: The severity of the toxic effects in the different treatment groups is compared to determine the dose-dependent antagonist activity of AGN 193109.

Conclusion

AGN 193109-d7 is a powerful research tool and a potential therapeutic agent that functions as a high-affinity, pan-specific antagonist of retinoic acid receptors. Its mechanism of action involves the competitive inhibition of RARs, thereby blocking the transcriptional activation of retinoid-responsive genes. The deuteration of the parent molecule, AGN 193109, may confer altered pharmacokinetic properties that are beneficial for its development as a drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other RAR modulators, which are crucial for advancing our understanding of retinoid signaling in health and disease.

References

An In-depth Technical Guide to the Core Properties of AGN 193109 and its Deuterated Analog, AGN 193109-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of AGN 193109, a potent pan-retinoic acid receptor (RAR) antagonist, and its deuterated counterpart, AGN 193109-d7. The document elucidates the anticipated stability advantages conferred by deuterium substitution, details the compound's mechanism of action through RAR and its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, presents key quantitative data, and outlines detailed experimental protocols for in vitro and in vivo studies. This guide serves as a critical resource for researchers engaged in the fields of retinoid signaling, drug metabolism, and therapeutic development.

Introduction to AGN 193109 and the Rationale for Deuteration

AGN 193109 is a synthetic retinoid analog that functions as a high-affinity antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ)[1][2]. It exhibits no significant binding to retinoid X receptors (RXRs)[2]. Due to its potent and specific RAR antagonism, AGN 193109 is a valuable tool for dissecting retinoid signaling pathways and has been investigated for its potential to mitigate retinoid-induced toxicity[3].

AGN 193109-d7 is the stable isotope-labeled version of AGN 193109, where one or more hydrogen atoms have been replaced by deuterium[1]. This substitution is a strategic modification intended to enhance the metabolic stability of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for bond cleavage. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.

The primary rationale for developing AGN 193109-d7 is to improve its pharmacokinetic profile by reducing the rate of metabolic degradation. This can lead to several therapeutic advantages, including a longer plasma half-life, increased systemic exposure, and potentially a reduced dosing frequency. Furthermore, by altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites, thereby improving the overall safety profile of the drug.

Comparative Stability: AGN 193109-d7 vs. AGN 193109

While direct comparative stability studies between AGN 193109 and AGN 193109-d7 are not publicly available, the principles of deuteration in medicinal chemistry provide a strong theoretical basis for the enhanced stability of the deuterated compound.

Theoretical Advantages of Deuteration for Stability:

-

Increased Metabolic Stability: The primary advantage of deuteration is the slowing of metabolic reactions that involve the cleavage of a C-H bond. For a compound like AGN 193109, which is likely metabolized by hepatic CYP enzymes, replacing metabolically labile hydrogens with deuterium can significantly decrease the rate of oxidative metabolism. This leads to a longer half-life and increased overall exposure of the parent drug.

-

Reduced Potential for Toxic Metabolite Formation: By altering the metabolic pathway, deuteration can "shunt" metabolism away from pathways that produce reactive or toxic metabolites. While the specific metabolites of AGN 193109 are not extensively documented in the provided search results, this is a general benefit of deuteration that could apply.

-

Improved Pharmacokinetic Profile: The culmination of increased metabolic stability is a more favorable pharmacokinetic profile. This can include reduced clearance, a longer terminal half-life, and greater bioavailability, which may allow for lower and less frequent dosing.

It is important to note that the extent of these benefits depends on which hydrogen atoms are replaced with deuterium and the rate-limiting steps of the metabolic pathways.

Mechanism of Action and Signaling Pathways

Retinoic Acid Receptor (RAR) Antagonism

AGN 193109 exerts its primary biological effects by acting as a competitive antagonist at retinoic acid receptors. It binds with high affinity to RARα, RARβ, and RARγ, preventing the binding of endogenous retinoic acid and other RAR agonists. This blockade of RAR activation inhibits the transcription of retinoic acid-responsive genes that are crucial for various cellular processes, including differentiation, proliferation, and apoptosis[2][4].

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

Interestingly, studies have revealed that AGN 193109 can also modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Specifically, AGN 193109 has been shown to elevate the levels of Cytochrome P450 1A1 (CYP1A1) mRNA, a well-known target gene of the AhR pathway[5]. This effect is mediated through the AhR/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) complex, indicating that AGN 193109 can act as a ligand for the AhR, leading to the transcriptional activation of its target genes. This dual activity on both RAR and AhR pathways makes AGN 193109 a unique pharmacological tool.

Quantitative Data

The following tables summarize the key quantitative data for AGN 193109. No quantitative data for AGN 193109-d7 was found in the provided search results.

Table 1: Retinoic Acid Receptor Binding Affinities of AGN 193109

| Receptor Subtype | Dissociation Constant (Kd) |

| RARα | 2 nM |

| RARβ | 2 nM |

| RARγ | 3 nM |

Data sourced from MedchemExpress[2].

Table 2: In Vitro Antagonistic Activity of AGN 193109 in ECE16-1 Cells

| Parameter | Concentration for Effect |

| Half-reversal of retinoid-dependent growth suppression | 10 nM |

| Complete reversal of retinoid-dependent growth suppression | 100 nM |

| Inhibition of TTNPB-dependent morphological change | 100 nM |

Data sourced from MedchemExpress[2].

Table 3: In Vivo Antagonism of Retinoid Toxicity by AGN 193109 in Mice

| Retinoid Agonist | AGN 193109 Dose (topical) | Observed Effect |

| TTNPB (oral) | 0.30 or 1.20 µmol/kg | Significant reduction in weight loss and cutaneous toxicity |

Data sourced from MedchemExpress[2].

Experimental Protocols

In Vitro Cell-Based Assay for RAR Antagonism

Objective: To assess the ability of AGN 193109 to antagonize retinoid-induced effects on cell proliferation and morphology.

Cell Line: ECE16-1 human cervical epithelial cells.

Methodology:

-

Cell Seeding: Seed ECE16-1 cells at a density of 10,000 cells/cm² in a complete growth medium and allow them to attach overnight.

-

Serum Starvation: Replace the complete medium with a defined, serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with the RAR agonist TTNPB in the presence or absence of varying concentrations of AGN 193109 (e.g., 10 nM, 100 nM). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period of 3 days, with daily replenishment of the treatment media.

-

Assessment of Cell Proliferation:

-

Harvest the cells using 0.025% trypsin-EDTA.

-

Fix the cells in 4% formaldehyde.

-

Count the cells using an automated cell counter.

-

-

Assessment of Cell Morphology:

-

Observe the cells under a phase-contrast microscope and document any changes in cell shape and growth patterns.

-

In Vivo Murine Model of Retinoid Toxicity

Objective: To evaluate the efficacy of AGN 193109 in preventing or treating retinoid-induced toxicity in a mouse model.

Animal Model: Female hairless mice.

Methodology:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign the mice to different treatment groups (n=6 per group), including a vehicle control group, a retinoid agonist (TTNPB) only group, and groups receiving TTNPB co-administered with varying doses of AGN 193109.

-

Dosing - Prevention Model:

-

Treat the mice topically for 5 consecutive days with the RAR agonist TTNPB, either alone or in combination with a molar excess of AGN 193109.

-

-

Dosing - Treatment Model:

-

Pre-treat the mice topically with TTNPB for 2 days to induce toxicity.

-

On days 3-5, administer topical AGN 193109 at various doses.

-

-

Monitoring: Monitor the mice daily for signs of toxicity, including skin flaking, abrasions, and changes in body weight.

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the spleen and weigh it to assess splenomegaly.

-

Collect skin samples for histological analysis.

-

Assessment of CYP1A1 Induction

Objective: To determine if AGN 193109 induces the expression of CYP1A1.

Cell Line: Hepa-1c1c7 cells.

Methodology:

-

Cell Culture: Culture Hepa-1c1c7 cells in appropriate media until they reach a suitable confluency.

-

Treatment: Treat the cells with varying concentrations of AGN 193109 (e.g., 10⁻⁵ M) for different time points (e.g., 4 to 8 hours).

-

RNA Isolation: Isolate total RNA from the treated cells using a standard RNA extraction protocol.

-

Quantitative PCR (qPCR):

-

Reverse transcribe the RNA to cDNA.

-

Perform qPCR using primers specific for CYP1A1 and a suitable housekeeping gene for normalization.

-

-

Protein Analysis (Western Blot):

-

Lyse the treated cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for CYP1A1 and a corresponding secondary antibody.

-

Detect the protein bands using a suitable detection method.

-

-

Enzyme Activity Assay (Aryl Hydrocarbon Hydroxylase Activity):

-

Measure the enzymatic activity of CYP1A1 in cell lysates using a fluorometric or radiometric substrate.

-

Conclusion

AGN 193109 is a well-characterized, high-affinity pan-RAR antagonist that also exhibits activity on the AhR signaling pathway. Its deuterated analog, AGN 193109-d7, is rationally designed to possess enhanced metabolic stability, which is expected to translate into an improved pharmacokinetic profile and potentially a better safety margin. While direct comparative data is lacking, the established principles of the kinetic isotope effect strongly support the superior stability of the deuterated compound. The detailed experimental protocols provided in this guide offer a robust framework for further investigation of these compounds. The unique dual activity of AGN 193109 on both RAR and AhR pathways warrants further exploration to fully understand its pharmacological profile and therapeutic potential. This technical guide serves as a foundational resource for researchers aiming to leverage these compounds in their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell type and gene-specific activity of the retinoid inverse agonist AGN 193109: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 193109: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 193109 is a potent and selective pan-antagonist of the retinoic acid receptors (RARs), playing a crucial role in the elucidation of retinoid signaling pathways and as a potential therapeutic agent. This technical guide provides an in-depth overview of the synthesis and characterization of AGN 193109, including detailed experimental protocols and comprehensive data analysis. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and effectively utilize this valuable pharmacological tool.

Introduction

AGN 193109, with the chemical name 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid, is a synthetic retinoid analogue that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] Its ability to competitively block the binding of retinoic acid and other RAR agonists makes it an invaluable tool for studying the physiological and pathological processes regulated by retinoid signaling. Furthermore, AGN 193109 has been investigated for its potential to mitigate the toxic side effects of retinoid-based therapies.[1] This guide details the synthetic route to obtain high-purity AGN 193109 and the analytical methods for its comprehensive characterization.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of AGN 193109 is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid |

| Synonyms | CD 3106[3] |

| Molecular Formula | C₂₈H₂₄O₂ |

| Molecular Weight | 392.49 g/mol [2] |

| CAS Number | 171746-21-7[2] |

| Appearance | Off-white to pale yellow solid[3] |

| Melting Point | 246-255 °C[3] |

| Solubility | DMSO (~10 mg/mL with warming), Chloroform (Slightly, Heated)[2][3] |

| Purity (Typical) | ≥98% (HPLC)[2] |

| Storage | Store at -20°C[2] |

| Binding Affinity (Kd) | RARα: 2 nM, RARβ: 2 nM, RARγ: 3 nM[1] |

| Mechanism of Action | Pan-Retinoic Acid Receptor (RAR) Antagonist[1] |

Synthesis of AGN 193109

The synthesis of AGN 193109 is a multi-step process that culminates in a Sonogashira coupling reaction followed by saponification. The general synthetic scheme is outlined below.

Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of the Dihydronaphthalene Triflate Intermediate

The synthesis of the key dihydronaphthalene triflate intermediate is not explicitly detailed in the readily available literature. However, it would likely involve the construction of the dihydronaphthalene core with the p-tolyl substituent, followed by conversion of a hydroxyl group to a triflate to prepare it for the Sonogashira coupling.

Step 2: Sonogashira Coupling

This reaction couples the dihydronaphthalene triflate with an ethynylbenzoic acid derivative.

-

Materials:

-

Dihydronaphthalene triflate intermediate

-

Ethyl 4-ethynylbenzoate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

-

Procedure:

-

To a solution of the dihydronaphthalene triflate and ethyl 4-ethynylbenzoate in the chosen solvent, add triethylamine.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst and copper(I) iodide to the reaction mixture under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester of AGN 193109.

-

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials:

-

Ethyl ester of AGN 193109

-

Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

-

Ethanol or a mixture of THF and water

-

Hydrochloric acid (HCl) (e.g., 1N or 2N)

-

-

Procedure:

-

Dissolve the ethyl ester of AGN 193109 in ethanol or a THF/water mixture.

-

Add a solution of KOH or LiOH and stir the mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with HCl to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with water, and dry to afford AGN 193109.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol).[4]

-

Characterization of AGN 193109

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized AGN 193109.

Characterization Workflow

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Method: A reverse-phase HPLC method can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of AGN 193109.

-

Method: ¹H NMR and ¹³C NMR spectra should be acquired.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the proposed structure of AGN 193109.

-

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

-

Method: High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of AGN 193109.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Method: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film.

-

Analysis: Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), alkyne (C≡C stretching), and aromatic rings should be observed.

Receptor Binding Assay

-

Purpose: To determine the binding affinity (Kd) of the synthesized AGN 193109 for the RAR subtypes.

-

Method: A competitive radioligand binding assay is typically used.

-

Procedure: Cell extracts or purified RARs are incubated with a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid) in the presence of increasing concentrations of the synthesized AGN 193109.

-

Analysis: The concentration of AGN 193109 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the dissociation constant (Kd).

-

Mechanism of Action: RAR Antagonism

AGN 193109 exerts its biological effects by competitively binding to the ligand-binding pocket of retinoic acid receptors, thereby preventing the binding of endogenous retinoic acid or synthetic RAR agonists. This antagonism blocks the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent activation of target gene transcription.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of the pan-RAR antagonist, AGN 193109. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of chemical biology, pharmacology, and drug discovery. The ability to reliably synthesize and characterize high-purity AGN 193109 is fundamental to its application in advancing our understanding of retinoid signaling and for the development of novel therapeutic strategies.

References

AGN 193109-d7: A Comprehensive Technical Guide to its Retinoic Acid Receptor (RAR) Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AGN 193109-d7, a deuterated form of the potent retinoic acid receptor (RAR) antagonist, AGN 193109. This document details its binding affinity for RAR subtypes, its selectivity over retinoid X receptors (RXRs), the experimental methodologies used for these determinations, and its mechanism of action within the retinoid signaling pathway.

Core Concept: Antagonism of Retinoic Acid Receptors

AGN 193109 is a synthetic retinoid analog that acts as a specific and highly effective antagonist of all three retinoic acid receptor subtypes: RARα, RARβ, and RARγ.[1][2] Its deuterated form, AGN 193109-d7, is utilized in research for its potential to alter pharmacokinetic and metabolic profiles.[1] The parent compound, AGN 193109, functions by binding to RARs with high affinity, thereby blocking the binding of endogenous retinoids like all-trans-retinoic acid (ATRA) and preventing the subsequent modulation of gene expression.[3][4] This antagonistic activity makes it a valuable tool for studying the physiological roles of retinoid signaling and a potential therapeutic agent for conditions where retinoid activity is dysregulated.[5][6]

Quantitative Binding Affinity and Selectivity

The binding affinity of AGN 193109 for the three RAR subtypes has been determined through competitive binding assays. The dissociation constants (Kd) are summarized in the table below. The data indicates that AGN 193109 is a pan-RAR antagonist, exhibiting high affinity for all three subtypes with minimal differentiation between them.

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 2 |

| RARβ | 2 |

| RARγ | 3 |

Data sourced from multiple publications.[1][2][4][7]

Crucially, AGN 193109 demonstrates high selectivity for RARs over Retinoid X Receptors (RXRs). It does not bind to or transactivate through any of the RXR subtypes, making it a specific tool for interrogating RAR-mediated signaling pathways.[2][4]

Experimental Protocols

The determination of the binding affinity of AGN 193109 for RARs is primarily achieved through competitive radioligand binding assays . While specific laboratory protocols may vary, the fundamental principles are outlined below.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, in this case, AGN 193109) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the competitor required to displace 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the binding affinity (Ki or Kd).

Generalized Experimental Workflow

-

Receptor Preparation: Extracts containing the specific RAR subtype (α, β, or γ) are prepared, often from cell lines engineered to overexpress the receptor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid) and varying concentrations of the unlabeled competitor (AGN 193109).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration, where the mixture is passed through a filter that traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Kd is then calculated using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Retinoic acid receptors are ligand-dependent transcription factors. Upon binding to an agonist like ATRA, RARs form heterodimers with RXRs. This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of these genes.

AGN 193109, as an antagonist, binds to the ligand-binding pocket of the RAR, preventing the binding of agonists. This action inhibits the conformational changes in the receptor that are necessary for the recruitment of coactivators. Consequently, gene transcription is not initiated. In some cellular contexts, AGN 193109 has been shown to act as an inverse agonist, meaning it can reduce the basal level of gene transcription in the absence of an agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and characterization of a highly potent and effective antagonist of retinoic acid receptors. (1995) | Alan T. Johnson | 92 Citations [scispace.com]

- 6. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a highly potent and effective antagonist of retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of the Pan-RAR Antagonist AGN 193109

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 193109 is a potent and specific synthetic retinoid analog that functions as a pan-antagonist of retinoic acid receptors (RARs).[1] It exhibits high-affinity binding to all three RAR subtypes (α, β, and γ), effectively blocking the biological effects of endogenous and synthetic retinoids. This technical guide provides an in-depth overview of the biological activity of AGN 193109, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Core Biological Activity and Quantitative Data

AGN 193109 is characterized by its high binding affinity for RARs and its specificity over retinoid X receptors (RXRs). Its antagonistic properties have been demonstrated in a variety of in vitro and in vivo models.

Binding Affinity and Potency

The primary mechanism of action of AGN 193109 is its competitive binding to the ligand-binding domain of RARs, thereby preventing the binding of retinoic acid and subsequent transcriptional activation. The dissociation constants (Kd) and inhibitory concentrations (IC50) quantify the potency of this interaction.

| Parameter | RARα | RARβ | RARγ | Reference(s) |

| Dissociation Constant (Kd) | 2 nM | 2 nM | 3 nM | [1][2] |

| IC50 (Transactivation Assay) | ~0.15 nM (for RARβ) | ~0.1 nM (for RARγ) | Not explicitly stated for α | [3] |

Note: The IC50 values are dependent on the specific assay conditions, including the concentration of the competing agonist.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of AGN 193109.

RAR Competitive Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kd) of AGN 193109 for each RAR subtype by measuring its ability to displace a radiolabeled retinoid.

Objective: To quantify the affinity of AGN 193109 for RARα, RARβ, and RARγ.

Materials:

-

Nuclear extracts from cells overexpressing individual human RAR subtypes (α, β, or γ).

-

Radioligand: [3H]-all-trans-retinoic acid (t-RA) or [3H]-9-cis-retinoic acid.

-

AGN 193109.

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors).

-

Scintillation fluid and scintillation counter.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., Sf21 insect cells or HEK293T cells) engineered to express high levels of a single RAR subtype. Protocols for nuclear extraction are widely available and typically involve cell lysis in a hypotonic buffer followed by isolation of nuclei.

-

Incubation: In a microcentrifuge tube, combine the nuclear extract containing the specific RAR subtype with a fixed concentration of the radiolabeled retinoid (e.g., 3 nM [3H]9-cis-Retinoic acid).

-

Competition: Add increasing concentrations of unlabeled AGN 193109 to the incubation mixtures. For determining non-specific binding, a high concentration of unlabeled all-trans-retinoic acid (e.g., 1 µM) is used.

-

Equilibration: Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of AGN 193109. The Kd value can be calculated using non-linear regression analysis (e.g., using the Cheng-Prusoff equation if IC50 is determined).

RAR Transactivation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of AGN 193109 to inhibit the transcriptional activity of RARs induced by an agonist.

Objective: To determine the functional antagonist activity of AGN 193109 on RAR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmids for the full-length RAR subtype (α, β, or γ).

-

Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

RAR agonist (e.g., all-trans-retinoic acid or TTNPB).

-

AGN 193109.

-

Cell culture medium and transfection reagents.

-

Luciferase assay reagents and a luminometer.

Protocol:

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

Treatment: After an incubation period to allow for protein expression (e.g., 24 hours), treat the cells with a fixed concentration of an RAR agonist (e.g., 1 nM all-trans-retinoic acid) in the presence of increasing concentrations of AGN 193109. Include control wells with agonist alone and vehicle (DMSO) alone.

-

Incubation: Incubate the cells for an appropriate duration to allow for reporter gene expression (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of AGN 193109 to determine the IC50 value.

In Vivo Retinoid Toxicity Assay

This assay evaluates the ability of AGN 193109 to ameliorate the toxic effects of retinoid agonists in an animal model.

Objective: To assess the in vivo antagonist activity of AGN 193109 against retinoid-induced toxicity.

Materials:

-

Hairless mice (e.g., SKH1).

-

RAR agonist (e.g., TTNPB or all-trans-retinoic acid).

-

AGN 193109.

-

Vehicle (e.g., 92.5% acetone/7.5% DMSO for topical application).

Protocol:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Treatment Groups: Divide the mice into several treatment groups:

-

Vehicle control.

-

RAR agonist alone.

-

AGN 193109 alone.

-

RAR agonist in combination with different doses of AGN 193109.

-

-

Dosing: Administer the compounds topically to the dorsal skin of the mice daily for a specified period (e.g., 5 consecutive days).[1]

-

Observation and Scoring: Monitor the mice daily for signs of skin irritation, such as erythema (redness), scaling, and abrasions.[4] A scoring system can be used to quantify the severity of the irritation. Body weight should also be recorded.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect skin samples for histological analysis to assess epidermal hyperplasia and inflammation. Spleen weight can also be measured as an indicator of systemic retinoid toxicity.[4]

-

Data Analysis: Compare the scores for skin irritation, changes in body weight, and spleen weight between the different treatment groups to determine the protective effect of AGN 193109.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of AGN 193109's biological activity.

RAR Signaling Pathway and Inhibition by AGN 193109

The canonical RAR signaling pathway involves the binding of retinoic acid, heterodimerization with RXR, and recruitment of co-activators to initiate gene transcription. AGN 193109 disrupts this process.

Caption: RAR signaling and its inhibition by AGN 193109.

Experimental Workflow for RAR Transactivation Assay

The following diagram illustrates the key steps involved in a typical luciferase reporter gene assay to assess the antagonist activity of AGN 193109.

Caption: Workflow for a luciferase-based RAR transactivation assay.

Conclusion

AGN 193109 is a well-characterized and highly effective pan-RAR antagonist. Its high affinity and specificity for RARs make it an invaluable tool for studying the physiological and pathological roles of retinoic acid signaling. Furthermore, its ability to counteract retinoid toxicity in vivo highlights its potential therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. The provided visualizations of the underlying molecular mechanisms and experimental workflows are intended to facilitate a deeper understanding of its biological activity.

References

Deuterated AGN 193109: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGN 193109 is a potent and selective pan-antagonist of the retinoic acid receptors (RARs), playing a crucial role in research focused on the intricate signaling pathways governed by retinoic acid. The deuterated form of this molecule, AGN 193109-d7, serves a dual purpose in the scientific community. Primarily, it is utilized as a stable isotope-labeled internal standard, ensuring accuracy and precision in quantitative analyses of the parent compound. Theoretically, and in line with the principles of deuteration in drug discovery, AGN 193109-d7 also holds potential as a therapeutic agent with an optimized pharmacokinetic profile. This guide provides an in-depth exploration of the known characteristics of AGN 193109, the scientific rationale for its deuteration, and its applications in research.

Introduction to AGN 193109 and Retinoic Acid Receptor Antagonism

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Its effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] AGN 193109 is a synthetic retinoid analog that acts as a specific and highly effective antagonist of RARs, with high affinity for RARα, RARβ, and RARγ isoforms.[2][3] By blocking the binding of retinoic acid to these receptors, AGN 193109 allows researchers to elucidate the downstream consequences of RAR inhibition and to investigate the therapeutic potential of modulating this pathway.

The Role of Deuteration in Drug Research and Development

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug discovery and development.[4] This subtle molecular modification can significantly alter a compound's metabolic fate due to the kinetic isotope effect.[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[]

The primary advantages of deuterating a drug candidate include:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life in the body.[][6]

-

Enhanced Pharmacokinetic Profile: This can result in increased systemic exposure and potentially more consistent therapeutic effects.[]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.

-

Potential for Improved Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to better therapeutic outcomes and a more favorable safety profile.[4]

Deuterated AGN 193109 (AGN 193109-d7) in Research

The primary and commercially documented application of AGN 193109-d7 is as a stable isotope-labeled internal standard for use in mass spectrometry-based bioanalysis.[7] In such applications, a known quantity of the deuterated compound is added to a biological sample. Because it is chemically identical to the non-deuterated analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the non-deuterated AGN 193109 in the sample, correcting for any loss during sample preparation and analysis.

Quantitative Data

The following table summarizes the available quantitative data for AGN 193109. Data for the deuterated form (AGN 193109-d7) is not publicly available but binding affinities are presumed to be similar to the parent compound.

| Parameter | AGN 193109 | AGN 193109-d7 | Reference(s) |

| Binding Affinity (Kd) | |||

| RARα | 2 nM | Not Publicly Available | [2][8][9] |

| RARβ | 2 nM | Not Publicly Available | [2][8][9] |

| RARγ | 3 nM | Not Publicly Available | [2][8][9] |

| Pharmacokinetics | |||

| Half-life | Not Publicly Available | Not Publicly Available | |

| Bioavailability | Not Publicly Available | Not Publicly Available | |

| Metabolism | Metabolized by CYP enzymes | Presumed to have slower metabolism | [10] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating the therapeutic effects of deuterated AGN 193109 are not available in the public domain. However, based on research involving the non-deuterated compound and general methodologies for evaluating RAR antagonists, the following protocols are representative of the types of experiments in which these compounds are used.

Retinoic Acid Receptor (RAR) Transactivation Assay

Purpose: To determine the antagonist potency of a compound against RAR isoforms.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transfection: Cells are transiently transfected with expression vectors for the specific RAR isoform (α, β, or γ), a reporter plasmid containing a retinoic acid response element (RARE) linked to a luciferase gene, and a control plasmid (e.g., β-galactosidase) for normalization.

-

Treatment: Following transfection, cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) in the presence of varying concentrations of the antagonist (AGN 193109 or its deuterated analog).

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The antagonist activity is determined by the reduction in luciferase expression in the presence of the agonist. IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Murine Model of Retinoid Toxicity

Purpose: To assess the in vivo efficacy of an RAR antagonist in mitigating the toxic effects of a potent RAR agonist.[11]

Methodology:

-

Animal Model: Female hairless mice are used.[11]

-

Treatment: Mice are treated topically with a potent RAR agonist, such as TTNPB, to induce retinoid toxicity, characterized by skin flaking, abrasions, and weight loss.[11]

-

Antagonist Administration: A cohort of mice is co-treated with the RAR antagonist (AGN 193109) at various doses.[11]

-

Observation and Measurement: Animals are monitored daily for signs of toxicity, and body weight is recorded. At the end of the study, tissues can be collected for histological analysis.[11]

-

Data Analysis: The ability of the antagonist to prevent or reverse the signs of retinoid toxicity is evaluated by comparing the treated groups to the agonist-only control group.[11]

Visualizations

Signaling Pathway of Retinoic Acid Receptors

Caption: Retinoic acid signaling pathway and the antagonistic action of AGN 193109.

Experimental Workflow for Evaluating Deuterated Compounds

Caption: General workflow for the development and evaluation of a deuterated drug candidate.

Conclusion

Deuterated AGN 193109, specifically AGN 193109-d7, is a valuable tool in pharmacological research, primarily serving as a high-fidelity internal standard for the accurate quantification of its non-deuterated counterpart. While direct evidence of its use as a therapeutic agent with an improved pharmacokinetic profile is not yet prevalent in public literature, the established principles of drug deuteration strongly suggest its potential in this area. Further research comparing the metabolic stability, in vivo efficacy, and safety of deuterated versus non-deuterated AGN 193109 would be instrumental in fully elucidating its therapeutic promise as a next-generation RAR antagonist. For now, its role in enabling precise bioanalysis is a significant contribution to the ongoing exploration of retinoic acid signaling in health and disease.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 9. AGN 193109 | Retinoic Acid Receptor Antagonists: R&D Systems [rndsystems.com]

- 10. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 193109: A Technical Guide to its Inverse Agonism of Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 193109 is a potent and selective synthetic retinoid that has been instrumental in elucidating the complex signaling pathways of retinoic acid receptors (RARs). Initially characterized as a high-affinity pan-RAR antagonist, further investigation has revealed its properties as an inverse agonist. This technical guide provides an in-depth overview of AGN 193109, focusing on its mechanism of action as an inverse agonist of RARs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of nuclear receptor biology, oncology, and dermatology.

Introduction

Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are ligand-dependent transcription factors that play a critical role in cellular differentiation, proliferation, and apoptosis. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors form heterodimers with retinoid X receptors (RXRs) and, in the absence of a ligand, are typically bound to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting co-repressor proteins to inhibit transcription. The binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators, thereby initiating gene transcription.

AGN 193109 distinguishes itself by not only blocking the binding of agonists but also by actively suppressing the basal transcriptional activity of RARs. It achieves this by stabilizing the interaction between RARs and co-repressor complexes, a hallmark of inverse agonism. This unique mode of action makes AGN 193109 a valuable tool for studying the physiological roles of RARs and a potential therapeutic agent for diseases characterized by aberrant RAR signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of AGN 193109's interaction with and effect on RARs.

Table 1: Binding Affinity of AGN 193109 for RAR Subtypes

| RAR Subtype | Dissociation Constant (Kd) (nM) | Reference(s) |

| RARα | 2 | [1][2][3] |

| RARβ | 2 | [1][2][3] |

| RARγ | 3 | [1][2][3] |

Table 2: Antagonist and Inverse Agonist Activity of AGN 193109

| Parameter | Cell Line | Assay Type | Value | Reference(s) |

| Antagonist Activity (vs. TTNPB) | ECE-16-1 cells | Morphological Change | 100 nM (complete inhibition) | [1] |

| Antagonist Activity (vs. TTNPB) | ECE-16-1 cells | Growth Suppression | 10 nM (half-reversal) | [1] |

| Inverse Agonist Effect | Human Adenoid Cystic Carcinoma Organoids | Cell Viability | Selective loss of CD49flow/KIT+ cells at 10 µM | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of RAR Inverse Agonism by AGN 193109

The following diagram illustrates the molecular mechanism by which AGN 193109 acts as an inverse agonist on Retinoic Acid Receptors (RARs).

Caption: RAR Inverse Agonism by AGN 193109.

Experimental Workflow: Luciferase Reporter Assay

The following diagram outlines the typical workflow for a luciferase reporter assay to assess the inverse agonist activity of AGN 193109 on RAR-mediated transcription.

Caption: Luciferase Reporter Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) of AGN 193109 for RAR subtypes.

Materials:

-

HEK293T cells transiently or stably expressing individual human RAR subtypes (α, β, or γ).

-

[3H]-all-trans retinoic acid ([3H]-ATRA) as the radioligand.

-

Unlabeled AGN 193109.

-

Binding Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT.

-

Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Nuclear Extracts:

-

Culture and harvest cells expressing the RAR subtype of interest.

-

Prepare nuclear extracts using a standard nuclear extraction protocol.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, set up the binding reactions in a final volume of 100 µL.

-

For total binding, add 10 µL of [3H]-ATRA (at a concentration near its Kd for the respective RAR subtype) and 10 µL of vehicle (e.g., DMSO) to wells containing 80 µL of nuclear extract diluted in binding buffer.

-

For non-specific binding, add 10 µL of [3H]-ATRA and 10 µL of a high concentration of unlabeled ATRA (e.g., 1 µM) to wells with 80 µL of diluted nuclear extract.

-

For competition binding, add 10 µL of [3H]-ATRA and 10 µL of varying concentrations of AGN 193109 to wells with 80 µL of diluted nuclear extract.

-

-

Incubation:

-

Incubate the plate at 4°C for 4-6 hours with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AGN 193109.

-

Determine the IC50 value from the competition curve and calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This protocol is used to quantify the inverse agonist activity of AGN 193109 on RAR-mediated transcription.

Materials:

-

HEK293T cells.

-

Expression vector for the desired human RAR subtype.

-

Luciferase reporter plasmid containing multiple RAREs upstream of a minimal promoter driving the firefly luciferase gene (e.g., pGL3-RARE-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

-

Lipofectamine 2000 or a similar transfection reagent.

-

DMEM with 10% charcoal-stripped fetal bovine serum.

-

AGN 193109.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

-

Treat the cells with a serial dilution of AGN 193109 or vehicle (DMSO) as a control.

-

-

Incubation:

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Express the results as a percentage of the activity in the vehicle-treated control wells.

-

Plot the normalized luciferase activity against the log concentration of AGN 193109 to generate a dose-response curve and determine the IC50 for transcriptional repression.

-

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is designed to demonstrate the effect of AGN 193109 on the interaction between RAR and a co-repressor protein.

Materials:

-

GST-fused RAR protein purified from E. coli.

-

In vitro transcribed and translated 35S-labeled co-repressor protein (e.g., N-CoR).

-

Glutathione-Sepharose beads.

-

Pull-down Buffer: 20 mM HEPES (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 0.5% NP-40, 1 mM DTT, and protease inhibitors.

-

Wash Buffer: Same as pull-down buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

-

AGN 193109 and an RAR agonist (e.g., ATRA) as a control.

Procedure:

-

Bead Preparation:

-

Incubate purified GST-RAR with Glutathione-Sepharose beads in pull-down buffer for 1 hour at 4°C with rotation to immobilize the receptor.

-

Wash the beads three times with pull-down buffer to remove unbound protein.

-

-

Binding Reaction:

-

In separate tubes, pre-incubate the 35S-labeled co-repressor protein with either vehicle (DMSO), AGN 193109 (e.g., 1 µM), or an RAR agonist (e.g., 1 µM ATRA) for 30 minutes at room temperature.

-

Add the pre-incubated co-repressor to the GST-RAR-bound beads.

-

Incubate for 2-4 hours at 4°C with rotation.

-

-

Washing:

-

Wash the beads five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and SDS-PAGE:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

-

Detection:

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the 35S-labeled co-repressor.

-

-

Analysis:

-

Quantify the band intensities to compare the amount of co-repressor that interacted with RAR in the presence of vehicle, AGN 193109, and the agonist. An increase in the band intensity in the AGN 193109-treated sample compared to the vehicle control indicates a stabilized interaction.

-

Conclusion

AGN 193109 is a well-characterized and potent inverse agonist of all three retinoic acid receptor subtypes. Its ability to bind with high affinity and stabilize the repressive RAR-co-repressor complex makes it an invaluable molecular probe for investigating the physiological and pathological roles of basal RAR activity. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate mechanisms of RAR signaling and to aid in the development of novel therapeutic strategies targeting these pathways. The provided visualizations offer a clear conceptual framework for understanding the inverse agonism of AGN 193109 and for designing and interpreting relevant experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 4. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Profile of Deuterated Retinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in drug development for its potential to favorably alter the pharmacokinetic and metabolic profiles of pharmacologically active compounds. This "heavy hydrogen" forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen). This increased bond strength, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, leading to a longer drug half-life, increased exposure, and potentially a more favorable safety profile.

Retinoids, a class of compounds derived from vitamin A, are crucial for vision, cell growth, and differentiation. They are used in the treatment of various dermatological conditions, cancers, and certain forms of blindness. However, the therapeutic potential of some retinoids is limited by their pharmacokinetic properties and metabolic instability. Deuteration of retinoids represents a promising strategy to overcome these limitations. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic profile of several deuterated retinoids, including gildeuretinol (ALK-001), deuterated emixustat, deuterated retinyl acetate, and deuterated fenretinide.

Gildeuretinol (ALK-001): A Deuterated Vitamin A for Stargardt Disease

Gildeuretinol (ALK-001) is a chemically modified form of vitamin A in which three hydrogen atoms at the C20 position have been replaced with deuterium. It is being developed as a once-daily oral treatment for Stargardt disease, a genetic eye disorder that causes progressive vision loss. The rationale behind the deuteration of vitamin A is to slow down its dimerization, a process implicated in the formation of toxic byproducts that accumulate in the retina and contribute to retinal degeneration.

Pharmacokinetics

While specific quantitative pharmacokinetic parameters for gildeuretinol from peer-reviewed publications are not extensively available, clinical trial information indicates that orally administered gildeuretinol replaces a significant portion of the body's natural vitamin A. In a Phase 1 study, daily oral administration of gildeuretinol acetate for 28 days resulted in a dose- and time-dependent increase in plasma gildeuretinol concentrations, with a concurrent decrease in plasma retinol. At the highest dose, an average of 79% of plasma retinol was converted to gildeuretinol. Clinical trial data from the TEASE study in Stargardt disease patients showed that on average, approximately 90% of vitamin A was replaced with the deuterated form, and this level was maintained over time.

| Parameter | Value | Reference |

| Replacement of plasma vitamin A | ~79-90% | [1] |

Table 1: Pharmacokinetic Parameter of Gildeuretinol (ALK-001)

Metabolic Profile

The primary metabolic goal of deuterating vitamin A at the C20 position is to hinder the rate-limiting step of vitamin A dimerization, which is the abstraction of a proton from the C20 position. By replacing hydrogen with the heavier deuterium isotope, the energy required for this bond cleavage is increased, thereby slowing down the dimerization process. This allows for the normal functioning of the visual cycle while reducing the formation of toxic byproducts like A2E. The metabolism of gildeuretinol itself is expected to follow the general pathways of vitamin A metabolism, involving oxidation to retinal and retinoic acid, but with a reduced rate of dimerization.

Figure 1: Simplified metabolic pathway of gildeuretinol.

Deuterated Emixustat: Modulating the Visual Cycle with Enhanced Stability

Emixustat is an inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a key enzyme in the visual cycle. By slowing the visual cycle, emixustat reduces the metabolic demand of the retina and the formation of toxic byproducts. However, its rapid clearance presents a challenge for maintaining therapeutic concentrations. Deuteration of emixustat at the position alpha to the amino group has been investigated as a strategy to improve its pharmacokinetic profile.

Pharmacokinetics

Studies have shown that deuteration can significantly impact the pharmacokinetics of emixustat. In a study comparing emixustat and its deuterated analog, the level of deuterated emixustat in the eye was approximately two-fold higher than that of emixustat. This suggests that deuteration could positively impact ocular drug retention or affect metabolism within the eye. The improved pharmacokinetic properties, including a longer elimination half-life, could lead to more stable drug levels in the eye.

| Compound | Relative Ocular Concentration | Reference |

| Emixustat | 1x | [2] |

| Deuterated Emixustat | ~2x | [2] |

Table 2: Comparative Ocular Concentration of Emixustat and Deuterated Emixustat

Metabolic Profile

The metabolism of emixustat is known to be mediated, in part, by vascular adhesion protein-1 (VAP-1), a primary amine oxidase. Oxidative deamination by VAP-1 is a key elimination pathway. Deuteration at the carbon alpha to the primary amine is predicted to slow down this metabolic elimination due to a primary kinetic isotope effect. In vitro studies using mouse aorta homogenates as a source of VAP-1 demonstrated that the formation of the aldehyde product of VAP-1 catalysis was reduced by nearly three-fold for the deuterated emixustat compared to the non-deuterated compound.

References

The Pan-RAR Antagonist AGN 193109: A Technical Guide to its Effects on the Retinoic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated through the retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. The RAR family comprises three subtypes: RARα, RARβ, and RARγ. Dysregulation of the RA signaling pathway is implicated in various pathological conditions, including cancer and developmental disorders. Consequently, molecules that can modulate this pathway are of significant interest for therapeutic development. AGN 193109 is a potent and specific antagonist of all three RAR subtypes (a pan-RAR antagonist) and serves as a valuable tool for elucidating the physiological and pathophysiological roles of RA signaling. This technical guide provides an in-depth overview of the effects of AGN 193109 on the retinoic acid signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Quantitative Data Summary

AGN 193109 exhibits high-affinity binding to all three retinoic acid receptor subtypes, effectively competing with endogenous ligands like all-trans retinoic acid (ATRA). Its antagonistic properties are characterized by its dissociation constants (Kd) and its ability to inhibit the transcriptional activity induced by RAR agonists.

| Parameter | RARα | RARβ | RARγ | Reference |

| Binding Affinity (Kd) | 2 nM | 2 nM | 3 nM | [1][2][3] |

| Antagonistic Activity | Potent antagonist of ATRA-induced transcription. | Potent antagonist of ATRA-induced transcription. | Potent antagonist of ATRA-induced transcription. | [4] |

Table 1: Quantitative Profile of AGN 193109. This table summarizes the binding affinity of AGN 193109 for the three RAR subtypes.

Mechanism of Action: Antagonism of the Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A) and its subsequent conversion to all-trans retinoic acid (ATRA). ATRA then translocates to the nucleus and binds to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This ligand-receptor complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.

AGN 193109 functions as a competitive antagonist by binding to the ligand-binding pocket of RARs. This binding event prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcriptional activation of RA target genes.

Figure 1: Retinoic Acid Signaling Pathway and the Antagonistic Effect of AGN 193109. This diagram illustrates the key steps in the RA signaling pathway and how AGN 193109 acts as a competitive antagonist to block the transcription of target genes.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of AGN 193109 for RAR subtypes by measuring its ability to displace a radiolabeled ligand.

a. Preparation of Nuclear Extracts:

-

Harvest cells (e.g., COS-7 cells transiently transfected with RAR expression vectors) and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear extract.

-

Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford assay).

b. Binding Assay:

-

In a multi-well plate, incubate a fixed amount of nuclear extract with a constant concentration of a radiolabeled RAR ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid) and varying concentrations of AGN 193109.

-

To determine non-specific binding, include a set of wells with the radioligand and a large excess of unlabeled all-trans-retinoic acid.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separate the bound from free radioligand by adding a charcoal-dextran slurry and centrifuging. The charcoal adsorbs the free radioligand.

-

Measure the radioactivity in the supernatant (containing the bound ligand) using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki or IC50 value for AGN 193109 by plotting the specific binding as a function of the AGN 193109 concentration and fitting the data to a competitive binding model.

RAR-Dependent Reporter Gene Assay

This cell-based assay measures the ability of AGN 193109 to antagonize the transcriptional activity of RARs.

a. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or COS-7) in the appropriate growth medium.

-